molecular formula C9H11NO2 B189052 4-Amino-2,3-dimethylbenzoic acid CAS No. 5628-44-4

4-Amino-2,3-dimethylbenzoic acid

Cat. No. B189052
CAS RN: 5628-44-4
M. Wt: 165.19 g/mol
InChI Key: XLSZENRVQPEAHK-UHFFFAOYSA-N
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Description

4-Amino-2,3-dimethylbenzoic acid is a chemical compound with the CAS Number: 5628-44-4 . It has a molecular weight of 165.19 and its IUPAC name is 4-amino-2,3-dimethylbenzoic acid .


Molecular Structure Analysis

The InChI code for 4-Amino-2,3-dimethylbenzoic acid is 1S/C9H11NO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Amino-2,3-dimethylbenzoic acid is a solid at room temperature . It has a boiling point of 516°C at 760 mmHg . The compound is stored in a dry room temperature environment .

Scientific Research Applications

Synthesis Processes

  • Synthesis of Related Compounds : The compound 2-amino-4,5-dimethylbenzoic acid, similar to 4-amino-2,3-dimethylbenzoic acid, has been synthesized from 3,4-dimethyl aniline. The process involves condensation, cyclization, and oxidation, yielding a 34.3% overall yield. This synthesis process highlights the potential for producing similar compounds for various applications (Cheng Lin, 2013).

  • Synthesis of 4-Aminoantipyrine Derivatives : There has been significant research in the synthesis of 4-aminoantipyrine derivatives using 4-amino-2,3-dimethylbenzoic acid. These derivatives demonstrate notable fluorescence properties and potential anticancer activity, particularly against human cervical cancer cell lines (Premnath et al., 2017).

  • Synthesis of Thieno[2,3-b]azepin-4-ones : Researchers have synthesized thieno[2,3-b]azepin-4-ones, exploring their potential as antineoplastic agents. The process involved the use of substituted 2-amino-3-carbethoxythiophenes, highlighting the broad applicability of similar structures in medicinal chemistry (Koebel, Needham, & Blanton, 1975).

Biological and Chemical Properties

  • Antimicrobial Activities : A study involving 4-aminoantipyrine, a compound related to 4-amino-2,3-dimethylbenzoic acid, focused on its antimicrobial properties. The research included the formation of proton-transfer complexes and their effectiveness against various bacterial and fungal strains (Adam, 2013).

  • Photochemical Reactivity : The photochemical reactivity of derivatives like 4-amino-2,7-dimethylbenzo[b]furan has been studied, providing insights into their potential use in the synthesis of various alcohol derivatives through irradiation processes (Capozzo, D’Auria, Emanuele, & Racioppi, 2007).

  • Optical Properties : Research on the optical properties of antipyrine derivatives, including compounds related to 4-amino-2,3-dimethylbenzoic acid, has revealed interesting aspects of their absorption spectra and potential for various applications (El-Ghamaz et al., 2017).

Safety And Hazards

The safety information for 4-Amino-2,3-dimethylbenzoic acid includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

4-amino-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZENRVQPEAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376441
Record name 4-amino-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3-dimethylbenzoic acid

CAS RN

5628-44-4
Record name 4-amino-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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